molecular formula C10H7ClO3S B3289341 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 85741-02-2

6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3289341
CAS No.: 85741-02-2
M. Wt: 242.68 g/mol
InChI Key: PNENIOFRXDEHMH-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS 85741-02-2) is a high-purity benzo[b]thiophene derivative of significant interest in medicinal chemistry and antibacterial research. With the molecular formula C10H7ClO3S and a molecular weight of 242.68 g/mol , this compound serves as a key synthetic intermediate for developing novel therapeutic agents. The benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Recent scientific studies highlight the particular value of 6-chloro-substituted benzo[b]thiophene scaffolds in the synthesis of new acylhydrazone derivatives screened against Staphylococcus aureus . These efforts have led to the identification of potent, non-cytotoxic hits effective against clinically isolated strains resistant to antibiotics like methicillin and daptomycin, underscoring this compound's role in addressing the global challenge of antimicrobial resistance (AMR) . Researchers utilize this building block to create extensive libraries for structure-activity relationship (SAR) studies. The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-5-hydroxy-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-4-5-2-7(12)6(11)3-8(5)15-9(4)10(13)14/h2-3,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENIOFRXDEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC(=C(C=C12)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring. Subsequent functional group modifications, such as chlorination and hydroxylation, are performed using specific reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.

Biology: In biological research, it is employed to study enzyme inhibition and protein interactions. Its derivatives are explored for their potential biological activities.

Medicine: The compound and its derivatives are investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, it may interfere with apoptosis (programmed cell death) and DNA repair mechanisms, leading to the selective killing of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to analogs with variations in substituent positions, functional groups, and lipophilicity. Below is a detailed analysis of key analogs, supported by experimental data.

Substituent Position and Lipophilicity

The chloro and hydroxy groups significantly affect lipophilicity (logP/clogP), a critical factor in drug bioavailability. For example:

  • 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (, compound 63):
    • Lacks the 5-hydroxy group but retains the 6-chloro and 3-methyl substituents.
    • Higher lipophilicity (clogP ≈ 3.2) due to the absence of the polar hydroxy group.
    • Demonstrated enhanced cellular permeability in Mcl1 inhibitor studies .
  • 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (, compound 65):
    • Chloro substituent shifted to position 5.
    • Slightly reduced clogP (~3.0) compared to the 6-chloro isomer, likely due to altered electronic effects.
    • Lower antiproliferative activity in A431 cells (LD₅₀ > 50 μM) compared to 6-chloro derivatives .

Table 1: Lipophilicity and Substituent Effects

Compound Substituents clogP Biological Activity (LD₅₀, μM)
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid 5-OH, 6-Cl, 3-CH₃ ~2.5* Pending experimental data
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (63) 6-Cl, 3-CH₃ 3.2 LD₅₀ = 12.3 μM (A431 cells)
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (65) 7-Cl, 3-CH₃ 3.0 LD₅₀ = 54.7 μM (A431 cells)
N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid (T4) 4-F-C₆H₄-NHCO, thiophene 2.8 LD₅₀ = 8.9 μM (A431 cells)

*Estimated based on structural similarity to compounds .

Functional Group Modifications
  • Hydroxy Group Impact: The 5-hydroxy group in the target compound reduces lipophilicity (clogP ~2.5 vs. 3.2 for non-hydroxy analog 63) but may enhance hydrogen-bonding interactions with targets. Similar hydroxy-substituted thiophenes in showed improved correlation between calculated lipophilicity and antiproliferative activity .
  • Amide vs. Carboxylic Acid Derivatives : N-substituted amides (e.g., T1–T6 in ) exhibit higher clogP (2.8–3.5) and superior antiproliferative activity (LD₅₀ = 8.9–22.1 μM) compared to carboxylic acid derivatives. This suggests that amide formation may optimize membrane permeability and target binding .

Table 2: Activity Comparison of Thiophene Derivatives

Compound Structure Type Activity Profile
This compound Carboxylic acid Theoretical anticancer potential (untested)
N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid (T4) Amide LD₅₀ = 8.9 μM (A431 cells)
3-[2-Amino-3-cyano-4-phenyl]pyrazolo-thiophene-2-carboxylic acid () Pyrazolo-thiophene MIC = 4 μmol/L (S. aureus)

Key Research Findings and Implications

Substituent Position Matters : Chloro at position 6 (vs. 7) maximizes antiproliferative activity, likely due to optimal steric and electronic interactions with targets .

Hydroxy Group Trade-offs : While reducing lipophilicity, the 5-hydroxy group may improve solubility and target specificity, a hypothesis requiring experimental validation.

Amide vs. Acid Pharmacophores : Amide derivatives (e.g., T4) show superior activity, suggesting that derivatization of the target compound’s carboxylic acid group could enhance potency .

Biological Activity

6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS Number: 85741-02-2) is a chemical compound characterized by its unique molecular structure, which includes a chloro group, hydroxyl group, and carboxylic acid functional group. These features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C₁₀H₇ClO₃S
  • Molecular Weight : 242.68 g/mol
  • Purity : >97% .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anti-inflammatory Activity : The compound has been studied for its potential to modulate inflammatory pathways, possibly influencing enzyme activity and cellular signaling related to inflammation .
  • Enzyme Interaction : It interacts with specific enzymes and receptors, which may affect metabolic pathways associated with inflammation and cellular stress responses .

In Vitro Studies

Several studies have reported on the biological effects of this compound:

  • Cell Viability Assays : The compound has shown varying levels of cytotoxicity in different cell lines, indicating its potential as a therapeutic agent.
  • Enzyme Inhibition : Preliminary results suggest that the compound may inhibit certain histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .

Case Studies

  • Case Study 1 : A study conducted on the anti-inflammatory effects of this compound revealed that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential utility in treating inflammatory diseases.
  • Case Study 2 : Research focusing on its interaction with GPCRs (G-protein-coupled receptors) demonstrated that the compound could act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the context .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid50451-84-8Lacks hydroxyl group; similar carboxylic structure
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid62706326Different positioning of hydroxyl; similar core
6-Chloro-3-methylbenzo[b]thiophene20895-99-2No carboxylic or hydroxyl groups; simpler structure

The distinct combination of functional groups in this compound imparts unique reactivity and biological properties compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid?

The synthesis typically involves multi-step functionalization of the benzo[b]thiophene core. A common approach includes:

  • Chlorination and hydroxylation : Introducing chlorine and hydroxyl groups via electrophilic substitution or directed ortho-metalation strategies.
  • Carboxylic acid formation : Oxidation of methyl groups or hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic/basic conditions.
    For example, highlights the Schmidt reaction for analogous compounds, where primary amines react with chlorinated benzoic acid derivatives in organic solvents with a base .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and stereochemistry (e.g., distinguishing between 3-methyl and 5-hydroxy groups) .
  • IR spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (broad O-H stretch at ~3200 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes (e.g., 35Cl^{35}Cl and 37Cl^{37}Cl) .

Q. How is the compound typically purified after synthesis?

  • Reverse-phase HPLC : Used in with methanol-water gradients (30% → 100%) to isolate target compounds with >95% purity .
  • Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane optimize crystal formation for high-purity yields .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step of derivatives?

Low yields in cyclization (e.g., forming the benzo[b]thiophene ring) often arise from steric hindrance or unstable intermediates. Strategies include:

  • Temperature control : Reflux in anhydrous CH2 _2Cl2 _2 under nitrogen, as in , minimizes side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl2 _2) or palladium catalysts may enhance ring closure efficiency for halogenated analogs .
  • Protecting groups : Temporarily block reactive hydroxyl or carboxylic acid groups during cyclization to prevent undesired coupling .

Q. How do structural modifications (e.g., substituent position) affect anti-inflammatory activity?

and demonstrate that substituent placement significantly impacts bioactivity:

  • Hydroxypropoxy groups : Enhance solubility and binding to cyclooxygenase (COX) enzymes, improving anti-inflammatory potency .
  • Chlorine position : Para-substitution (vs. meta) on the benzene ring increases steric accessibility for target receptors .
  • Methyl groups : 3-Methyl substitution stabilizes the thiophene ring conformation, as shown in analogous compounds .

Q. How can spectral data inconsistencies (e.g., NMR shifts) be resolved?

Contradictions in 1H^1H NMR shifts may arise from solvent effects or tautomerism. Methodological solutions include:

  • Deuterated solvents : Use DMSO-d6 _6 to stabilize hydroxyl protons and reduce exchange broadening .
  • 2D NMR : HSQC and HMBC correlations clarify coupling between protons and carbons, resolving ambiguous assignments .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

Q. What strategies address conflicting biological activity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. no effect) may stem from assay conditions or impurities. Mitigation involves:

  • Standardized assays : Use LPS-induced RAW264.7 macrophage models (as in ) for consistent IL-6/TNF-α measurements .
  • Purity validation : Ensure >98% purity via HPLC and elemental analysis to exclude confounding byproducts .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate pharmacophore contributions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

StepConditionsYield (%)Reference
CyclizationCH2 _2Cl2 _2, reflux, N2 _267
HydroxylationNaOH/H2 _2O, 80°C85
PurificationReverse-phase HPLC (MeOH/H2 _2O)95

Q. Table 2. Biological Activity of Analogous Compounds

SubstituentIC50 _{50} (COX-2 Inhibition)Reference
5-Hydroxy-3-methyl12 μM
5-Chloro-3-methoxy28 μM
5-Fluoro-3-carboxylic45 μM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid

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